XLogP3 Lipophilicity Shift vs Ketone Analog
The target alcohol compound (CAS 1343623-30-2) exhibits a computed XLogP3-AA of 1.9, which is 0.4 log units lower than the corresponding ketone analog 1,1,1-trifluoro-3-(4-methylpyrimidin-2-yl)sulfanyl-propan-2-one (CAS 127183-45-3, XLogP3-AA = 2.3) [1][2]. This reduction in lipophilicity reflects the replacement of the carbonyl group with a secondary alcohol, introducing one hydrogen-bond donor (HBD = 1 vs. HBD = 0) [1][2]. The XLogP3 difference translates to an approximate 2.5-fold lower octanol-water partition coefficient for the target compound.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 (HBD = 1) |
| Comparator Or Baseline | 1,1,1-Trifluoro-3-(4-methylpyrimidin-2-yl)sulfanyl-propan-2-one: XLogP3-AA = 2.3 (HBD = 0) |
| Quantified Difference | ΔXLogP3 = -0.4 |
| Conditions | XLogP3 3.0 algorithm (PubChem, 2019 release); neutral species |
Why This Matters
The lower lipophilicity and presence of a hydrogen-bond donor make the target alcohol more suitable for lead optimization requiring enhanced aqueous solubility and hydrogen-bonding interactions, whereas the ketone analog would favor targets demanding higher membrane permeability.
- [1] PubChem CID 63901670 (1343623-30-2): XLogP3-AA 1.9, HBD 1. View Source
- [2] PubChem CID 182833 (127183-45-3): XLogP3-AA 2.3, HBD 0. View Source
